molecular formula C15H19NO7S B3055504 L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester CAS No. 651295-42-0

L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester

Cat. No.: B3055504
CAS No.: 651295-42-0
M. Wt: 357.4 g/mol
InChI Key: CBTZALDVSZSKAB-VIFPVBQESA-N
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Description

L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester: is a complex organic compound with the molecular formula C15H19NO7S This compound is characterized by the presence of a glutamic acid backbone, which is modified by the addition of a thienyl group and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester typically involves the esterification of L-glutamic acid with diethyl groups, followed by the introduction of the thienyl carbonyl group. The reaction conditions often require the use of catalysts and specific solvents to facilitate the esterification and subsequent modifications. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to alcohols.

    Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thienyl group may yield sulfoxides or sulfones, while reduction of the carbonyl group may produce alcohols.

Scientific Research Applications

L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein modifications.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester involves its interaction with specific molecular targets. The thienyl group can interact with enzymes or receptors, modulating their activity. The ester functionalities may also play a role in the compound’s bioavailability and metabolic stability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • L-Glutamic acid, N-[(5-amino-2-thienyl)carbonyl]-, 1,5-diethyl ester
  • L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-dimethyl ester

Uniqueness

L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the thienyl group and diethyl ester functionalities differentiates it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

5-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]thiophene-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO7S/c1-3-22-12(17)8-5-9(15(21)23-4-2)16-13(18)10-6-7-11(24-10)14(19)20/h6-7,9H,3-5,8H2,1-2H3,(H,16,18)(H,19,20)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTZALDVSZSKAB-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(C(=O)OCC)NC(=O)C1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC[C@@H](C(=O)OCC)NC(=O)C1=CC=C(S1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40465977
Record name L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651295-42-0
Record name L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40465977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
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L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
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L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
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L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
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L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester
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L-Glutamic acid, N-[(5-carboxy-2-thienyl)carbonyl]-, 1,5-diethyl ester

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